molecular formula C18H16N2O2S B2697141 5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one CAS No. 326889-45-6

5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one

Cat. No. B2697141
CAS RN: 326889-45-6
M. Wt: 324.4
InChI Key: PGFYTJLJFLMTBB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an ethoxy group, a phenyl group, and a tricyclic system containing sulfur and nitrogen atoms .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through multi-component condensation reactions . For instance, a related compound was synthesized through the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Single crystal X-ray diffraction (XRD) could be used to determine the exact structure .

Scientific Research Applications

Molecular Rearrangements and Synthesis

One study discusses the molecular rearrangements of 5-azido substituted 1,2,3-triazoles, highlighting the formation of tetrazolyldiazoacetates and their derivatives through heating, indicating the potential for creating novel compounds through rearrangement processes (L'abbé, Stappen, & Toppet, 1985). This type of research could be relevant for understanding the reactivity and transformation possibilities of complex molecules like the one .

Characterization and Structural Analysis

Another study focuses on the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, isolated from a specific condensation reaction, and analyzed using x-ray crystallography (Soldatenkov et al., 1996). Investigations like this are crucial for elucidating the structures of complex organic molecules, which in turn helps in understanding their chemical properties and potential applications.

Antimicrobial and Anti-inflammatory Activities

Research on the synthesis and antimicrobial, as well as anti-inflammatory activity of novel S-substituted and N-substituted triazoles, shows the potential pharmaceutical applications of complex molecules (Al-Abdullah et al., 2014). Such studies are indicative of the broader research interest in developing compounds with potential therapeutic benefits.

Photochemistry and Vibrational Spectra Analysis

A study on the photochemistry and vibrational spectra of matrix-isolated 5-ethoxy-1-phenyl-1H-tetrazole provides insights into the structural and conformational analysis of complex molecules through spectroscopic techniques (Frija et al., 2007). Such research is crucial for understanding the physical and chemical properties of molecules under various conditions.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research could focus on elucidating the exact structure, synthesis, and reactivity of this compound. Additionally, its potential biological activity could be explored, given the observed activity of similar compounds .

properties

IUPAC Name

8-ethoxy-2-phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-22-13-8-9-15-14(10-13)19-18-20(15)17(21)11-16(23-18)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFYTJLJFLMTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C(=O)CC(SC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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